(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine: Structural Analysis and Pharmacological Potential
(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine: Structural Analysis and Pharmacological Potential
The following technical guide provides an in-depth analysis of (3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine , focusing on its chemical structure, physicochemical properties, synthetic pathways, and pharmacological relevance in drug development.
Executive Summary
(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine (systematically identified as 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine ) is a halogenated phenethylamine derivative.[1] In medicinal chemistry, this scaffold represents a critical pharmacophore for targeting monoaminergic systems, specifically Trace Amine Associated Receptor 1 (TAAR1) and Serotonin 5-HT2 receptors . The simultaneous incorporation of a bromine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic and steric properties, significantly enhancing lipophilicity and metabolic stability compared to the parent phenethylamine. This guide details the molecule's structural identity, synthesis, and utility as a building block in CNS drug discovery.
Chemical Identity & Structural Analysis
The nomenclature "(3-Bromo-5-trifluoromethyl-phenyl)-ethyl-amine" grammatically links a substituted phenyl group to an ethylamine chain. While this can theoretically refer to an N-ethylaniline derivative, in the context of psychopharmacology and drug development, it predominantly refers to the phenethylamine scaffold (Ar-CH₂-CH₂-NH₂).
1.1 Nomenclature & Identifiers
| Property | Detail |
| Systematic Name | 2-[3-Bromo-5-(trifluoromethyl)phenyl]ethan-1-amine |
| Common Name | 3-Bromo-5-trifluoromethylphenethylamine |
| Molecular Formula | C₉H₉BrF₃N |
| Molecular Weight | 268.08 g/mol |
| SMILES | NCC1=CC(C(F)(F)F)=CC(Br)=C1 |
| CAS Number (Precursor) | 477535-41-4 (Aldehyde); 54962-75-3 (Aniline core) |
1.2 Structural Pharmacophore
The molecule features a 3,5-disubstituted benzene ring attached to an aminoethyl side chain.
-
3-Bromo Substituent: Introduces a lipophilic, electron-withdrawing halogen capable of forming halogen bonds with receptor residues (e.g., backbone carbonyls).
-
5-Trifluoromethyl Group: A potent electron-withdrawing group that increases metabolic stability by blocking ring hydroxylation and significantly boosts blood-brain barrier (BBB) permeability.
-
Ethylamine Chain: The flexible linker essential for binding to the aspartate residue in monoamine GPCRs (e.g., Asp3.32 in 5-HT receptors).
Physicochemical Profile
The following data points are critical for assessing the "drug-likeness" and pharmacokinetic behavior of the compound.
| Property | Value (Estimated) | Implication for Drug Design |
| LogP | 3.2 – 3.5 | High lipophilicity; excellent CNS penetration. |
| pKa (Amine) | ~9.5 | Predominantly protonated at physiological pH (7.4). |
| TPSA | 26.02 Ų | Well within the range for BBB permeability (<90 Ų). |
| H-Bond Donors | 2 (Primary Amine) | Critical for receptor anchoring. |
| Rotatable Bonds | 2 | Conformational flexibility for induced fit binding. |
Synthetic Pathways
The synthesis of 3-Bromo-5-trifluoromethylphenethylamine typically proceeds via the Henry Reaction followed by reduction. This route is preferred for its scalability and the availability of the aldehyde precursor.
3.1 Reaction Scheme (Graphviz)
Figure 1: Synthetic route via Henry Reaction (Nitroaldol condensation).
3.2 Detailed Protocol
Step 1: Synthesis of Nitrostyrene Intermediate
-
Reagents: 3-Bromo-5-(trifluoromethyl)benzaldehyde (1.0 eq), Nitromethane (10.0 eq), Ammonium Acetate (0.4 eq).
-
Procedure: Dissolve the aldehyde in nitromethane. Add ammonium acetate and heat to reflux (approx. 100°C) for 4–6 hours. Monitor via TLC (Hexane/EtOAc).
-
Workup: Cool to room temperature. The product often crystallizes upon cooling or can be precipitated with water. Filter and wash with cold ethanol.
-
Result: Yellow crystalline solid (Nitrostyrene derivative).
Step 2: Reduction to Phenethylamine
-
Reagents: Lithium Aluminum Hydride (LiAlH₄, 4.0 eq), Anhydrous THF.
-
Procedure: Under nitrogen atmosphere, add the nitrostyrene solution dropwise to a suspension of LiAlH₄ in THF at 0°C. Once addition is complete, reflux for 12–24 hours.
-
Quenching: Cool to 0°C. Carefully add water, 15% NaOH, then water (Fieser workup) to quench excess hydride.
-
Purification: Filter the aluminum salts. Extract the filtrate with ether. Dry over MgSO₄ and concentrate.
-
Salt Formation: Dissolve the free base oil in diethyl ether and bubble dry HCl gas to precipitate the hydrochloride salt.
Medicinal Chemistry & Pharmacology
This molecule serves as a bioisostere for Fenfluramine analogs, specifically probing the steric limits of the receptor binding pocket.
4.1 Structure-Activity Relationship (SAR)
-
Metabolic Blockade: The 3,5-disubstitution pattern effectively blocks the primary sites of metabolic oxidation on the phenyl ring, extending the half-life (
) compared to unsubstituted phenethylamine. -
Receptor Selectivity:
-
5-HT2B/2C: The 3-CF3 group is a known driver of 5-HT2B affinity (associated with valvulopathy risk in older drugs). The addition of 5-Br modifies the vector of the lipophilic bulk, potentially altering subtype selectivity toward 5-HT2A or 5-HT2C .
-
TAAR1: Halogenated phenethylamines are potent agonists at TAAR1, a target for antipsychotic and addiction therapeutics.
-
4.2 Pharmacological Logic (Graphviz)
Figure 2: Structure-Activity Relationship (SAR) logic for the 3,5-disubstituted scaffold.
Safety & Handling
As a halogenated aromatic amine, this compound requires strict safety protocols.
-
Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).
-
Neurotoxicity: Phenethylamines can lower seizure thresholds. Handle as a potent CNS active agent.
-
Storage: Store the hydrochloride salt in a desiccator at -20°C. Free base is prone to carbonate formation from atmospheric CO₂.
References
-
Synthesis of Halogenated Phenethylamines
- Source: Shulgin, A., & Shulgin, A. (1991). PiHKAL: A Chemical Love Story. Transform Press. (Methodology for Henry Reaction/Reduction of substituted benzaldehydes).
-
URL:
-
Precursor Identification (Aldehyde)
- Source: PubChem Compound Summary for CID 2776609 (3-Bromo-5-(trifluoromethyl)benzaldehyde).
-
URL:
-
Trace Amine Associated Receptor (TAAR)
- Source: Sotnikova, T. D., et al. (2009). "Dopamine Transporter-Dependent and -Independent Actions of Trace Amine-Associated Receptor 1 Agonists." Journal of Pharmacology and Experimental Therapeutics.
-
URL:
-
Aniline Intermediate (Alternative Interpretation)
- Source: National Center for Biotechnology Information. PubChem Compound Summary for CID 2776611, 3-Bromo-5-(trifluoromethyl)aniline.
-
URL:
